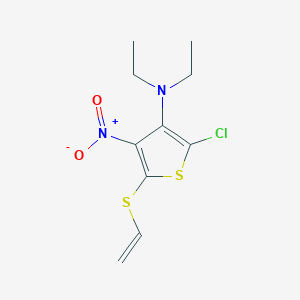
N-(2,6-diethylphenyl)-4-methyl-3-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-(2,6-diethylphenyl)-4-methyl-3-nitrobenzenesulfonamide, commonly known as DNBS, is a sulfonamide compound that has been extensively used in scientific research. DNBS is a potent hapten that has been used to induce colitis in animal models.
Wirkmechanismus
DNBS induces colitis by haptenating colonic proteins, which leads to the activation of T cells and the production of pro-inflammatory cytokines. DNBS-induced colitis is dependent on the activation of the inflammasome, which leads to the production of IL-1β and IL-18. The activation of the inflammasome is dependent on the presence of NLRP3, ASC, and caspase-1.
Biochemical and Physiological Effects
DNBS-induced colitis is associated with increased production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. DNBS-induced colitis is also associated with increased production of reactive oxygen species (ROS) and decreased antioxidant capacity. Furthermore, DNBS-induced colitis is associated with increased expression of adhesion molecules and chemokines, which leads to the recruitment of immune cells to the colon.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DNBS-induced colitis as a model for IBD is its reproducibility. DNBS-induced colitis is a well-established model that has been extensively characterized. Furthermore, DNBS-induced colitis is relatively easy to induce and does not require specialized equipment. However, there are also some limitations of using DNBS-induced colitis as a model for IBD. DNBS-induced colitis is an acute model that does not fully recapitulate the chronic nature of IBD. Furthermore, DNBS-induced colitis is a model of hapten-induced colitis, which may not fully recapitulate the pathogenesis of IBD.
Zukünftige Richtungen
There are several future directions for the use of DNBS in scientific research. One area of future research is the identification of novel therapeutic targets for the treatment of IBD. DNBS-induced colitis can be used to screen for compounds that have anti-inflammatory effects. Another area of future research is the development of more sophisticated animal models of IBD that better recapitulate the chronic nature of the disease. Finally, DNBS-induced colitis can be used to study the role of the microbiome in the pathogenesis of IBD.
Wissenschaftliche Forschungsanwendungen
DNBS has been extensively used in scientific research as a hapten to induce colitis in animal models. DNBS-induced colitis is a widely used model to study the pathogenesis of inflammatory bowel disease (IBD). DNBS-induced colitis is characterized by infiltration of immune cells, mucosal damage, and increased production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-13-7-6-8-14(5-2)17(13)18-24(22,23)15-10-9-12(3)16(11-15)19(20)21/h6-11,18H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBNSPMZHCTKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4088130.png)
![4-chloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B4088138.png)
![N-methyl-4-{[(4-methylphenyl)amino]methyl}-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B4088146.png)
![N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B4088149.png)
![2,5-bis(4-chlorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4088155.png)
![5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088164.png)

![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4088190.png)
![methyl 6-methyl-2-oxo-4-[3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4088195.png)

![2-[(4-chlorophenoxy)methyl]-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole](/img/structure/B4088205.png)


![5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B4088223.png)